molecular formula C17H17Cl2NO2S B7534552 N-[1-(2,4-dichlorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide

N-[1-(2,4-dichlorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide

Cat. No. B7534552
M. Wt: 370.3 g/mol
InChI Key: GOCKRZSJZGNTSB-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide, also known as ML239, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzamide derivatives and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The exact mechanism of action of N-[1-(2,4-dichlorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide is not fully understood, but it is believed to act by binding to specific protein targets and inhibiting their activity. It has been shown to exhibit both competitive and non-competitive inhibition against a wide range of protein targets.
Biochemical and Physiological Effects:
N-[1-(2,4-dichlorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been shown to exhibit neuroprotective effects and improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[1-(2,4-dichlorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide has several advantages for use in lab experiments. It is a highly potent compound that exhibits activity against a wide range of protein targets. It is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of N-[1-(2,4-dichlorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide is that it may exhibit off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-[1-(2,4-dichlorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide. One area of interest is the development of new drugs based on N-[1-(2,4-dichlorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide for the treatment of various diseases. Another area of interest is the identification of new protein targets for N-[1-(2,4-dichlorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide and the elucidation of its mechanism of action. Additionally, further research is needed to fully understand the physiological effects of N-[1-(2,4-dichlorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide and its potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of N-[1-(2,4-dichlorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide involves the reaction of 2,4-dichlorophenethylamine with 2-methoxy-4-methylsulfanylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-[1-(2,4-dichlorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a wide range of protein targets, including kinases, phosphodiesterases, and G-protein-coupled receptors. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

N-[1-(2,4-dichlorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2S/c1-10(13-6-4-11(18)8-15(13)19)20-17(21)14-7-5-12(23-3)9-16(14)22-2/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCKRZSJZGNTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,4-dichlorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide

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